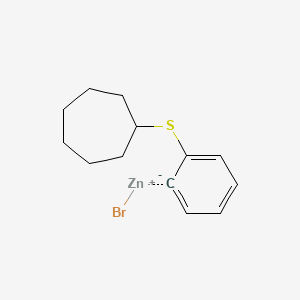

2-CycloheptylthiophenylZinc bromide

Description

2-Cycloheptylthiophenylzinc bromide is an organozinc compound characterized by a zinc atom coordinated to a bromine atom and a cycloheptylthiophenyl group. The cycloheptylthiophenyl substituent consists of a seven-membered cycloheptane ring fused to a thiophene (a five-membered aromatic ring containing sulfur). This structure introduces steric bulk and electronic modulation due to the sulfur atom, which may influence reactivity in cross-coupling reactions such as Negishi or Kumada couplings.

The compound’s applications likely center on synthetic organic chemistry, particularly in constructing sulfur-containing heterocycles or functionalized cycloheptane derivatives. Its stability and solubility depend on the steric and electronic properties of the cycloheptylthiophenyl group, which may enhance air sensitivity compared to simpler arylzinc bromides.

Properties

Molecular Formula |

C13H17BrSZn |

|---|---|

Molecular Weight |

350.6 g/mol |

IUPAC Name |

bromozinc(1+);phenylsulfanylcycloheptane |

InChI |

InChI=1S/C13H17S.BrH.Zn/c1-2-5-9-12(8-4-1)14-13-10-6-3-7-11-13;;/h3,6-7,10,12H,1-2,4-5,8-9H2;1H;/q-1;;+2/p-1 |

InChI Key |

HSLSQHGJZMGGJX-UHFFFAOYSA-M |

Canonical SMILES |

C1CCCC(CC1)SC2=CC=CC=[C-]2.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-CycloheptylthiophenylZinc bromide typically involves the reaction of 2-bromothiophene with cycloheptylmagnesium bromide in the presence of zinc chloride. The reaction is carried out in an anhydrous environment, often using tetrahydrofuran (THF) as the solvent. The general reaction scheme is as follows:

Formation of Grignard Reagent: Cycloheptyl bromide reacts with magnesium in dry ether to form cycloheptylmagnesium bromide.

Transmetalation: The Grignard reagent is then reacted with zinc chloride to form the organozinc compound.

Coupling Reaction: Finally, the organozinc compound is reacted with 2-bromothiophene to yield this compound.

Chemical Reactions Analysis

2-CycloheptylthiophenylZinc bromide is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions involve the formation of carbon-carbon bonds and are catalyzed by palladium complexes. The compound can undergo various types of reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-CycloheptylthiophenylZinc bromide has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It is employed in the preparation of organic semiconductors and other advanced materials.

Biological Studies: The compound is used in the synthesis of biologically active molecules for research in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-CycloheptylthiophenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to a palladium catalyst. This is followed by the reductive elimination step, where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated. The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The cycloheptylthiophenyl group imposes greater steric bulk than the chlorophenyl group but less than the cyclohexylmethyl chain, affecting reaction rates and selectivity in catalytic processes.

- Electronic Effects : The sulfur atom in the thiophenyl group may enhance nucleophilicity compared to purely hydrocarbon-based zinc reagents, enabling unique reaction pathways.

- Synthesis Yields : Yields for arylzinc bromides like 2-chlorophenylzinc bromide (~75%) suggest that sterically demanding substrates like this compound may require optimized conditions (e.g., higher catalyst loading or prolonged reaction times) to achieve comparable yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.